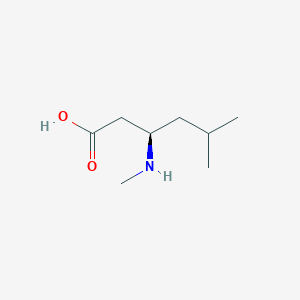

(R)-5-Methyl-3-(methylamino)hexanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H17NO2 |

|---|---|

Molekulargewicht |

159.23 g/mol |

IUPAC-Name |

(3R)-5-methyl-3-(methylamino)hexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-6(2)4-7(9-3)5-8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1 |

InChI-Schlüssel |

IVVTXKJXLQQNQP-SSDOTTSWSA-N |

Isomerische SMILES |

CC(C)C[C@H](CC(=O)O)NC |

Kanonische SMILES |

CC(C)CC(CC(=O)O)NC |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Chromatographic Techniques for Characterization of R 5 Methyl 3 Methylamino Hexanoic Acid

Enantiomeric Purity Determination and Stereochemical Assignment

Ensuring the stereochemical integrity of (R)-5-Methyl-3-(methylamino)hexanoic acid is critical. Enantiomeric purity is a key parameter, and its determination relies on techniques that can differentiate between the (R) and (S) enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. For substituted hexanoic acids, polysaccharide-based chiral stationary phases (CSPs) are widely employed due to their broad recognition capabilities. windows.net

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The choice of the mobile phase, which typically consists of a non-polar solvent like n-heptane or hexane, a polar modifier such as ethanol (B145695) or isopropanol, and often an acidic additive like trifluoroacetic acid (TFA), is crucial for achieving optimal separation. google.com The acidic additive helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes.

A typical chiral HPLC method for a related compound, (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, utilizes a DAICEL Chiralpak AD-H column. google.com The enantiomeric purity is determined by calculating the relative area of the peaks corresponding to the (R) and (S) enantiomers in the chromatogram. google.comgoogle.com For newly synthesized chiral compounds, the development of a robust HPLC method is essential to ensure linearity, accuracy, and precision for determining enantiomeric purity. pensoft.net

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides a chiral environment for enantioseparation. windows.net |

| Mobile Phase | n-Heptane/Ethanol/Trifluoroacetic Acid (TFA) | Controls the elution and interaction with the stationary phase. google.com |

| Flow Rate | 0.5 - 1.5 mL/min | Affects resolution and analysis time. |

| Detector | UV at 208-215 nm | Detects the compound based on its chromophore. google.com |

| Column Temp. | 10 - 40 °C | Can influence the separation efficiency. google.com |

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a fundamental property of chiral substances and provides a direct, albeit non-separative, measure of a sample's enantiomeric composition. When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The (R) and (S) enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.

The specific rotation, [α], is a standardized value calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter cell. For a related compound, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, a specific rotation of [α]D = -0.5° (c=2, methanol) has been reported, indicating that the (R)-enantiomer is levorotatory (rotates light to the left). google.com While the specific rotation value for this compound is not specified in the provided search results, it can be experimentally determined. A non-zero optical rotation confirms the presence of a chiral substance and that one enantiomer is in excess. The enantiomeric excess can be estimated by comparing the measured specific rotation of a sample to the specific rotation of the pure enantiomer.

Comprehensive Structural Elucidation Techniques for Substituted Hexanoic Acid Derivatives

The definitive identification of this compound requires a combination of spectroscopic techniques to piece together its molecular structure, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. semanticscholar.orgmdpi.com Through various experiments, it provides detailed information about the carbon-hydrogen framework.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the methyl protons on the main chain and the isobutyl group, the methine protons, and the methylene (B1212753) protons. The coupling patterns (spin-spin splitting) between adjacent protons help to establish the connectivity of the carbon skeleton.

¹³C NMR: This provides information on the different types of carbon atoms in the molecule, such as those in methyl, methylene, methine, and carbonyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (COOH) | ~10-12 (broad s) | ~175-180 |

| C2 (CH₂) | ~2.3-2.6 (m) | ~35-45 |

| C3 (CH) | ~2.8-3.2 (m) | ~50-60 |

| C4 (CH₂) | ~1.4-1.7 (m) | ~40-50 |

| C5 (CH) | ~1.6-1.9 (m) | ~25-35 |

| C6 (CH₃) | ~0.8-1.0 (d) | ~20-25 |

| C6' (CH₃) | ~0.8-1.0 (d) | ~20-25 |

| N-CH₃ | ~2.2-2.5 (s) | ~30-40 |

| N-H | Variable, broad | N/A |

Note: Predicted values are estimates based on general principles and data for similar functional groups. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For this compound (C₈H₁₇NO₂), the exact molecular weight is 159.1259 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed, confirming the molecular weight. chim.lu

The molecule will also break apart in the mass spectrometer in a predictable way. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) or the entire carboxyl group (-45 amu). libretexts.org Aliphatic amines often undergo alpha-cleavage, where the bond adjacent to the carbon-nitrogen bond is broken. libretexts.org The fragmentation of the isobutyl group would also lead to characteristic peaks. Analysis of these fragments helps to confirm the presence of the different structural components of the molecule.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Fragment Lost |

|---|---|---|

| 159/160 | [M]⁺ or [M+H]⁺ | - |

| 142 | [M-OH]⁺ | Hydroxyl radical |

| 114 | [M-COOH]⁺ | Carboxyl radical |

| 100 | [CH(NHCH₃)CH₂COOH]⁺ | Isobutyl radical |

| 86 | [CH₃CH(NHCH₃)CH₂]⁺ | Carboxyethyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org Different chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A very broad peak between 2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid, which is often involved in hydrogen bonding. libretexts.orgspectroscopyonline.com

A sharp peak around 1700-1730 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.org

A medium-intensity peak around 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine.

Multiple sharp peaks in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the alkyl groups. libretexts.orgspectroscopyonline.com

Bending vibrations for C-H and O-H groups in the fingerprint region (below 1500 cm⁻¹). libretexts.org

The presence of these specific bands provides strong evidence for the key functional groups within the molecule.

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong |

| Secondary Amine | N-H stretch | 3300-3500 | Medium |

| Alkane | C-H stretch | 2850-3000 | Medium to Strong |

Biological Activity and Mechanistic Research on R 5 Methyl 3 Methylamino Hexanoic Acid and Its Analogues

Exploration of Molecular Interactions

Understanding the molecular interactions of (R)-5-Methyl-3-(methylamino)hexanoic acid and its analogues is key to elucidating their biological functions. This involves examining their binding to specific receptors and their influence on enzymatic processes and broader biological pathways.

While direct binding studies for this compound are not extensively detailed in the provided context, research on analogous structures provides insights into potential receptor interactions. For instance, novel imidazodiazepines have been the subject of binding studies to determine their affinity for various receptors, including the GABAA receptor, peripheral benzodiazepine (B76468) receptors (PBR), and opioid receptors. mdpi.com These studies are crucial for identifying both on-target and potential off-target effects. mdpi.com In such research, new ligands are typically screened against a wide panel of receptors, ion channels, and transporters. mdpi.com If significant inhibition (often over 50%) is observed in these primary screens, secondary binding assays are performed to determine the binding affinity (Ki) value. mdpi.com

For example, studies on certain imidazodiazepines revealed binding affinities at kappa opioid receptors (KOR), which are inhibitory G-protein coupled receptors. mdpi.com The binding affinity at KOR was found to be influenced by the substituent at the C-8 position of the imidazodiazepine core, with bromo, chloro, or cyclopropyl (B3062369) groups showing higher affinity than phenyl or ethynyl (B1212043) groups. mdpi.com

| Compound | Substituent at C-8 | KOR Binding Affinity (Ki, nM) |

|---|---|---|

| Compound A | Bromo | Good |

| Compound B | Chloro | Superior |

| Compound C | Cyclopropyl | Superior |

| Compound D | Phenyl | Moderate |

This table is illustrative, based on the principle that substituents significantly affect receptor binding affinity as described in the source material.

Analogues of this compound have been investigated as inhibitors of specific enzymes and signaling pathways implicated in disease. A significant area of research has been the development of substituted carboxylic acid-based small molecules as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.gov STAT3 is a key mediator of cytokine signaling, and its aberrant activation is linked to various cancers.

Inhibitory activities of these analogues are often evaluated using in vitro assays such as the electrophoretic mobility shift assay (EMSA), which measures the disruption of STAT3 binding to DNA. acs.org For example, a series of analogues based on a glycine (B1666218) scaffold were systematically optimized to improve their potency in disrupting STAT3 DNA-binding activity. nih.govacs.org Modifications, including the substitution of the glycine with an alanine (B10760859) motif, led to analogues with improved inhibitory activity against STAT3 in vitro. nih.gov Specifically, Ala-linker analogues with an (R)-configuration at the chiral center demonstrated enhanced inhibitory activity and selectivity against STAT3 DNA-binding. nih.gov These compounds were shown to inhibit the constitutive phosphorylation and activation of STAT3 in human breast cancer and melanoma cell lines, subsequently blocking tumor cell viability and migration. nih.gov

Another area of research involves substituted pentanoic acids designed to simultaneously inhibit matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), two enzymes implicated in cancer progression and metastasis. tandfonline.comnih.gov Certain compounds from this class were found to effectively reduce the expression of both MMP-2 and HDAC8 in leukemia cell lines. tandfonline.com

Structure-Activity Relationship (SAR) Studies of Substituted Hexanoic Acids

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For substituted hexanoic acids, research has focused on the roles of stereochemistry and various substituents.

Chirality plays a critical role in the biological activity of many compounds, as interactions with chiral biological macromolecules like proteins and receptors are often stereospecific. The specific three-dimensional arrangement of atoms, or configuration, of a chiral molecule can significantly influence its properties and biological interactions. lookchem.com

In the context of substituted hexanoic acid analogues targeting the STAT3 pathway, the configuration at the chiral center is a key determinant of activity. acs.org A study comparing (R) and (S) enantiomers of a proline-based STAT3 inhibitor found that the (R)-enantiomer (IC50 of 2.4 µM) was significantly more potent than the (S)-enantiomer (IC50 of 7.2 µM). acs.org This demonstrates that the (R)-configuration is preferred for optimal interaction with the biological target. The sign and intensity of signals in chiroptical sensing methods are strongly influenced by the proximity of the chiral center to the analyte's binding site, with more distant stereocenters often leading to diminished effects. nih.gov The development of chiral receptors and solvating agents is an active area of research to facilitate the analysis and separation of enantiomers of chiral carboxylic acids. researchgate.netnih.govmdpi.com

| Compound | Configuration | IC50 (µM) |

|---|---|---|

| Pro-linker 5d | R | 2.4 |

| Pro-linker 5c | S | 7.2 |

Data sourced from research on STAT3 inhibitors, illustrating the preference for the (R)-configuration. acs.org

The nature and position of substituents on the hexanoic acid scaffold are crucial for biological activity. SAR studies on STAT3 inhibitors have explored the impact of replacing a glycine linker with motifs bearing small alkyl groups. acs.org The goal of these substitutions is to improve potency or discover additional binding interactions. acs.org For instance, the incorporation of an alanine motif, which adds a methyl group relative to glycine, was shown to improve the activity of STAT3 inhibitors. nih.gov

In other classes of biologically active molecules, the length and character of alkyl substituents have also been shown to be critical. For example, in a series of O-alkyl derivatives of naringenin, the elongation of the O-alkyl chain at specific positions led to a significant increase in the antimicrobial activity of the compounds. mdpi.com This highlights a general principle in medicinal chemistry: modifications to alkyl groups can modulate physicochemical properties like lipophilicity, which in turn affects how the molecule interacts with biological membranes and protein binding pockets. acs.org The substitution of a cyclohexyl group with various heterocycles containing oxygen or nitrogen has been explored as a strategy to reduce hydrophobicity and improve the solubility of STAT3 inhibitor analogues. nih.govacs.org

Investigation of the Role of this compound as a Non-Canonical Amino Acid Analogue

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. nih.govmdpi.com They serve important functions in metabolism and can act as signaling molecules or building blocks for peptidomimetics. nih.govmdpi.com

This compound can be classified as a non-canonical amino acid analogue. Specifically, its structural relative, (S)-3-Amino-5-methyl-hexanoic acid, is considered a β-amino acid and is also known as L-β-homoleucine. nih.gov The structure of this compound features a hexanoic acid backbone with an amino group at the β-position (C3) relative to the carboxyl group, distinguishing it from α-amino acids where the amino group is on the adjacent carbon. The isobutyl group at the C5 position makes it an analogue of leucine (B10760876). Such β-amino acids are of interest because they can be incorporated into peptides to create peptidomimetics with altered structures and properties, such as increased stability against enzymatic degradation. mdpi.com The presence of the methyl group on the nitrogen further differentiates it from its primary amine counterpart, (R)-3-Amino-5-methylhexanoic acid. nih.govsigmaaldrich.com

Utility as a Building Block for Complex Bioactive Molecules

This compound, a chiral β-amino acid derivative, holds significant potential as a versatile building block in the design and synthesis of complex bioactive molecules. Its structural features, including the β-amino group, the N-methyl substitution, and the isobutyl side chain, make it an attractive component for creating novel peptidomimetics and for modifying natural products to enhance their therapeutic properties. The incorporation of such non-proteinogenic amino acids can lead to compounds with improved stability, receptor affinity, and pharmacokinetic profiles.

The design of peptide mimics, or peptidomimetics, is a key strategy in medicinal chemistry to develop drug candidates with enhanced properties over their natural peptide counterparts. Peptides often suffer from poor metabolic stability due to degradation by proteases. The incorporation of β-amino acids, such as this compound, into a peptide backbone is a well-established method to confer resistance to enzymatic degradation. beilstein-journals.orgnih.gov The additional methylene (B1212753) group in the backbone of β-amino acids disrupts the typical recognition sites for proteases. beilstein-journals.org

Furthermore, the N-methylation of the amino group in this compound offers additional advantages. N-methylated amino acids can improve a peptide's metabolic stability and its ability to cross cell membranes. japer.inresearchgate.net This modification can also influence the conformational preferences of the peptide, potentially locking it into a bioactive conformation that enhances its binding affinity to a biological target. researchgate.net

Strategies for designing bioactive β-peptides often involve mimicking the structure of known α-peptides. This can be done by direct conversion of an α-peptide sequence to a β-peptide sequence, or by arranging the side chains to replicate the physicochemical properties of the original peptide. nih.gov The isobutyl side chain of this compound mimics the side chain of the natural amino acid leucine, suggesting its potential use in creating analogues of leucine-containing bioactive peptides.

Table 1: Examples of Bioactive Peptides and Potential for Mimicry with this compound

| Bioactive Peptide Example | Key Amino Acid | Potential Mimic with Hexanoic Acid Moiety | Rationale for Mimicry |

| Enkephalin | Leucine | Replacement of Leucine with this compound | The isobutyl side chain mimics leucine, potentially enhancing stability while maintaining or improving receptor binding. |

| Angiotensin II | Leucine | Substitution of Leucine with this compound | Introduction of a β-amino acid structure could increase resistance to peptidases, prolonging the antagonist effect. |

Incorporation into Synthetic Analogues of Natural Products

Many natural products with therapeutic value are peptides or contain amino acid components. nih.govrsc.org The modification of these natural products by incorporating non-standard amino acids like this compound is a promising strategy to develop novel analogues with improved activity, selectivity, or pharmacokinetic properties. nih.gov The presence of a β-amino acid can introduce unique structural features and biological functions not found with standard α-amino acids. researchgate.netrsc.org

The biosynthesis of natural products often involves complex enzymatic pathways that can incorporate β-amino acids. researchgate.netrsc.org Synthetic chemists can draw inspiration from these natural processes to design and create novel analogues. For instance, a natural product containing a leucine residue could be synthetically modified by replacing it with this compound. This substitution could lead to an analogue with enhanced resistance to metabolic degradation, a common issue with natural product-based drugs.

The process of incorporating this hexanoic acid derivative would typically involve total synthesis or semi-synthetic modification of the natural product. This allows for precise control over the stereochemistry and placement of the β-amino acid within the molecular scaffold. The resulting analogues would then be evaluated for their biological activity to determine if the modification led to improved therapeutic potential.

Table 2: Potential Applications in Natural Product Analogue Synthesis

| Natural Product Class | Example | Potential Modification with this compound | Expected Outcome |

| Depsipeptides | Incorporation into the peptide chain | Increased proteolytic stability and altered conformational properties, potentially leading to enhanced bioactivity. | |

| Alkaloids | Use as a building block in the synthesis of complex alkaloids | Creation of novel alkaloid structures with unique pharmacological profiles. | |

| Macrolide Antibiotics | Attachment as a side chain or incorporation into the macrocyclic ring | Modification of antibacterial spectrum and improvement of pharmacokinetic properties. |

Theoretical and Computational Studies of R 5 Methyl 3 Methylamino Hexanoic Acid

Conformational Analysis and Stereochemical Preferences using Computational Chemistry

Conformational analysis is fundamental to understanding the behavior of a flexible molecule like (R)-5-Methyl-3-(methylamino)hexanoic acid. The molecule possesses several rotatable single bonds, allowing it to adopt numerous spatial arrangements (conformers). The biological activity of such a compound is often dictated by its ability to adopt a specific low-energy conformation that is complementary to a biological target's binding site.

Computational methods are employed to map the potential energy surface of the molecule by systematically rotating key dihedral angles and calculating the corresponding energy. This process identifies the most stable, low-energy conformers. For analogous compounds like gabapentin, potential energy curves have been scanned to understand conformational preferences. tsijournals.com The stereochemistry, specifically the (R) configuration at the C3 chiral center, is a critical determinant of the accessible conformational space and, consequently, its interaction with other chiral molecules like amino acid residues in a protein.

| Bond | Description | Significance in Conformational Flexibility |

|---|---|---|

| C4-C5 | Connects the isobutyl group to the main hexanoic acid chain. | Determines the orientation of the bulky isobutyl group relative to the core structure. |

| C3-C4 | Part of the main carbon backbone. | Influences the overall shape and length of the molecule. |

| N-C3 | Connects the methylamino group to the chiral center. | Crucial for positioning the key nitrogen atom for potential hydrogen bonding. |

| C2-C3 | Part of the main carbon backbone. | Affects the relative position of the carboxylic acid and methylamino groups. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic properties of a molecule. researchgate.net Methods like DFT with the B3LYP functional are commonly used to study gabapentinoid structures. tsijournals.comresearchgate.net These calculations can determine the distribution of electron density, molecular orbital energies, and other electronic descriptors that govern the molecule's reactivity.

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. tsijournals.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. tsijournals.com They reveal electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack), which are critical for identifying sites of interaction.

Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactive nature. tsijournals.com

| Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. | DFT/B3LYP tsijournals.com |

| Ionization Potential | Energy required to remove an electron; relates to electron-donating ability. | Koopmans' theorem (from HOMO energy) researchgate.net |

| Electron Affinity | Energy released when an electron is added; relates to electron-accepting ability. | Koopmans' theorem (from LUMO energy) researchgate.net |

| Chemical Hardness/Softness | Measures resistance to change in electron distribution. | Calculated from HOMO and LUMO energies tsijournals.com |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions. | DFT calculation tsijournals.com |

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the compound's interaction with its biological target over time. nih.gov MD simulations are powerful computational tools that simulate the motions of atoms and molecules, providing deep insights into the stability of the ligand-receptor complex and the nature of their interactions. researchgate.netnih.gov

In the context of this compound, MD simulations would typically be used to study its interaction with the α2δ subunit of voltage-gated calcium channels, the known target of related gabapentinoids. nih.govnih.gov The process involves placing the docked compound-protein complex in a simulated physiological environment (a box of water molecules and ions) and applying a force field (like COMPASS or AMBER) to calculate the forces between atoms and their subsequent movements. nih.gov Analysis of the simulation trajectory can reveal:

The stability of the binding pose over time.

Key amino acid residues that form persistent hydrogen bonds or hydrophobic interactions.

The flexibility of the compound within the binding site.

Calculation of binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone.

In Silico Prediction and Analysis of Molecular Interactions

In silico docking is a primary computational technique used to predict how a ligand like this compound binds to a protein target. researchgate.net This method computationally places the ligand into the binding site of a protein in various orientations and conformations, scoring each pose to estimate the strength of the interaction, often expressed as a binding affinity in kcal/mol. nih.gov

Studies on related gabapentinoids like mirogabalin (B560033) have successfully used software such as AutoDock Vina to predict their binding to the Cavα2δ-1 subunit. nih.gov These studies show that the gabapentinoid binding site includes a crucial arginine residue (R243) that is essential for the interaction. nih.gov Docking simulations for this compound would similarly aim to identify the most favorable binding mode and the specific molecular interactions—such as hydrogen bonds with polar residues and van der Waals interactions with nonpolar residues—that stabilize the complex. Such analyses are critical for explaining the compound's mechanism of action at a molecular level and for designing new analogues with improved affinity.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Mirogabalin | Cavα2δ-1 | -6.3 | R243 (crucial for binding) | nih.gov |

| NVA1309 | Cavα2δ-1 | -6.3 | Implied interaction with the same region as mirogabalin | nih.gov |

| Gabapentin Complexes | Dopamine/Serotonin Receptors | Not specified | Val175, Gln234, Tyr193 | researchgate.net |

Derivatives and Analogues of R 5 Methyl 3 Methylamino Hexanoic Acid in Research

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of (R)-5-Methyl-3-(methylamino)hexanoic acid is a cornerstone of research into its potential applications. By chemically modifying the core structure, researchers can fine-tune its physicochemical and biological properties. The primary goals of these modifications include altering solubility, metabolic stability, and target-binding affinity.

The carboxylic acid and secondary amine groups of the parent compound are primary targets for derivatization. Conversion of the carboxylic acid to an amide or an ester is a common strategy to alter the molecule's polarity, membrane permeability, and pharmacokinetic profile.

Amide derivatives are frequently synthesized to explore interactions with biological targets. For instance, the related compound (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is a key intermediate in the synthesis of other biologically active molecules. googleapis.comlgcstandards.com The synthesis often involves reacting the parent acid with an amine in the presence of a coupling agent. google.com A process for preparing (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid involves the resolution of a racemic mixture using an optically active amine, such as (S)-(+)-phenylglycinol, to form diastereoisomeric salts that can be separated. googleapis.com

Esterification is another key modification. The synthesis of related compounds like Pregabalin (B1679071) often proceeds through ester intermediates, such as (S)-3-cyano-5-methyl-hexanoic acid ethyl ester. lupinepublishers.com These ester derivatives can serve as prodrugs, which are converted back to the active carboxylic acid form in the body. The synthesis can involve enzymatic hydrolysis or standard chemical methods to achieve high chiral purity. lupinepublishers.com

| Derivative Type | Synthetic Precursor/Method | Purpose of Modification | Reference |

|---|---|---|---|

| Amide | Reaction of 3-(carbamoylmethyl)-5-methylhexanoic acid racemate with an optically active amine. | Creation of key intermediates for biologically active molecules. | googleapis.com |

| Amide | Reaction of (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid with triethylamine. | Asymmetric synthesis of chiral amines. | google.com |

| Ester | Enzymatic hydrolysis of racemic 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester. | Improve chiral purity and yield of the final acid. | lupinepublishers.com |

Structure-Activity Relationship (SAR) exploration is a critical process in medicinal chemistry that links the chemical structure of a compound to its biological activity. For the this compound scaffold, synthesizing analogues with various alkyl and aryl substituents allows researchers to probe the steric and electronic requirements of its biological target.

The synthesis of such analogues can be achieved through various modern organic chemistry techniques. nih.gov Methodologies for creating libraries of substituted compounds often involve modular synthetic routes where different alkyl or aryl groups can be introduced systematically. nih.govresearchgate.net For example, a common approach involves the cross-coupling of aryl halides with an appropriate core structure or building the molecule from substituted starting materials. nih.gov The synthesis of novel 5-alkyl/aryl substituted pyrroline (B1223166) derivatives from diethyl malonate and acyl chlorides showcases a methodology that can generate diverse substitutions on a core structure. researchgate.netnih.gov

These SAR studies help identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency and selectivity. By comparing the biological activities of different analogues, a pharmacophore model can be constructed.

| Analogue Type | Synthetic Strategy | Goal of SAR Exploration | Reference |

|---|---|---|---|

| Alkyl-Substituted | Modular synthesis from commercially available starting materials. | Examine the effect of different alkyl groups on inhibitory activity. | nih.gov |

| Aryl-Substituted | Iodide ion induced ring expansion of N-vinyl aziridines. | Study the electronic and steric impact of substituents on reaction kinetics and create diverse intermediates. | researchgate.net |

| Aryl- and Alkyl-Substituted Monoazines | Nucleophilic substitution using organolithium reagents. | Generate di-substituted products with varied functional groups. | researchgate.net |

Exploration of Derivatives as Chemical Probes for Biological Systems

Derivatives of bioactive molecules can be designed as chemical probes to investigate biological systems. rsc.org These probes are valuable tools for identifying the molecular targets of a compound, visualizing its distribution within cells, and elucidating its mechanism of action. A chemical probe is typically created by attaching a reporter group, such as a fluorescent dye or a "clickable" functional group, to the parent molecule. nih.gov

For example, a strategy analogous to the one used for studying MAIT cells could be applied here. Researchers developed ethinyl-functionalized analogues of a known antigen, 5-OP-RU, which allowed for reaction via "click chemistry". nih.govcolab.ws These probes were used to validate binding to their target protein, MR1, through fluorescence microscopy. nih.gov Similarly, a derivative of this compound could be synthesized with an alkyne or azide (B81097) group. This would allow for its attachment to fluorescent tags or affinity resins, enabling researchers to track its journey through biological systems and isolate its binding partners. google.comgoogle.com

Advanced Functionalization Strategies of the Hexanoic Acid Backbone for Diverse Applications

Beyond simple amide and ester formation, advanced functionalization strategies can be applied to the hexanoic acid backbone to create structurally complex and diverse molecules. These strategies can transform the linear hexanoic acid chain into more rigid or elaborate cyclic structures, opening up new possibilities for biological activity.

One such advanced method is the iodide ion-induced ring expansion of N-vinyl aziridines, which can be derived from simpler building blocks. researchgate.net This methodology allows for the synthesis of highly substituted pyrroline derivatives. researchgate.netnih.gov Applying this type of synthetic logic to precursors derived from this compound could generate novel heterocyclic scaffolds. These new structures could possess entirely different biological activities or serve as key intermediates for the synthesis of complex natural product analogues. Such advanced synthetic efforts are crucial for expanding the chemical space around a lead compound and discovering new therapeutic applications. researchgate.net

Metabolic Pathway Research Involving R 5 Methyl 3 Methylamino Hexanoic Acid

Enzymatic Transformations of Related Amino Acid Derivatives in Model Organisms or Cell-Free Systems

The initial and most critical steps in the catabolism of BCAAs are catalyzed by two key enzyme complexes: branched-chain aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.comyoutube.com These enzymatic reactions are fundamental to the breakdown of BCAAs and likely play a role in the metabolism of related derivatives.

Transamination by Branched-Chain Aminotransferases (BCATs)

The first step in the breakdown of BCAAs is a reversible transamination reaction catalyzed by BCATs. nih.gov These enzymes transfer the amino group from the BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate. nih.gov This reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.org

There are two primary isoforms of BCAT in mammals: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form. While both catalyze the same reaction, they have different tissue distributions and metabolic roles. BCAT2 is predominantly found in the mitochondria and is considered the primary enzyme for BCAA catabolism, whereas BCAT1 is located in the cytosol and is involved in BCAA synthesis. nih.gov In plants, different BCATs are also localized in various cellular compartments, with mitochondrial isoforms generally associated with catabolism and chloroplastic isoforms with anabolism. nih.gov

The general reaction is as follows: Branched-Chain Amino Acid + α-Ketoglutarate ⇌ Branched-Chain α-Keto Acid + L-Glutamate nih.gov

Given the structural similarity, (R)-5-Methyl-3-(methylamino)hexanoic acid could potentially serve as a substrate for a transaminase. The presence of a methyl group at the 3-position might influence the binding and catalytic efficiency of the enzyme.

Oxidative Decarboxylation by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Following transamination, the resulting BCKAs undergo irreversible oxidative decarboxylation, a reaction catalyzed by the mitochondrial BCKDH complex. youtube.comyoutube.com This multi-enzyme complex is structurally and functionally analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. It requires several cofactors, including thiamine (B1217682) pyrophosphate (TPP), lipoamide, FAD, and NAD+. youtube.com This step is a committed and rate-limiting step in BCAA catabolism. youtube.com

The reaction catalyzed by the BCKDH complex is: Branched-Chain α-Keto Acid + NAD+ + Coenzyme A → Acyl-CoA derivative + CO2 + NADH + H+ youtube.com

Should this compound undergo transamination to its corresponding α-keto acid, this keto acid could then be a substrate for the BCKDH complex, leading to its further degradation.

Interactive Data Table: Key Enzymes in the Catabolism of Related Amino Acid Derivatives

| Enzyme | Substrates | Products | Cellular Location | Cofactor(s) |

| Branched-Chain Aminotransferase (BCAT) | Leucine (B10760876), Isoleucine, Valine, α-Ketoglutarate | Branched-Chain α-Keto Acids, L-Glutamate | Mitochondria, Cytosol | Pyridoxal 5'-phosphate (PLP) |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Branched-Chain α-Keto Acids, NAD+, Coenzyme A | Acyl-CoA derivatives, CO2, NADH | Mitochondria | Thiamine pyrophosphate (TPP), Lipoamide, FAD |

Potential Biotransformation Studies and Metabolite Identification in Controlled in vitro or ex vivo Systems

To elucidate the specific metabolic pathway of this compound, controlled studies using in vitro or ex vivo systems are necessary. These systems allow for the investigation of metabolic transformations in a simplified and controlled environment.

In Vitro Models

Liver Microsomes and S9 Fractions: These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 oxidases and UDP-glucuronosyltransferases. Incubating this compound with these fractions can identify potential oxidative metabolites and glucuronide conjugates.

Hepatocytes: Primary hepatocytes or cultured liver cell lines provide a more complete metabolic system, containing both phase I and phase II enzymes, as well as transporters. Studies with hepatocytes can offer a more comprehensive profile of the metabolites formed.

Recombinant Enzymes: Using purified, recombinant aminotransferases and other relevant enzymes can definitively determine if this compound is a substrate and characterize the kinetics of the reaction.

Ex Vivo Models

Isolated Perfused Organs: The isolated perfused liver or kidney from a model organism can be used to study the metabolism and disposition of the compound in a whole-organ context, preserving the physiological architecture and cell-cell interactions.

Metabolite Identification

The identification of potential metabolites would rely on modern analytical techniques, primarily mass spectrometry (MS) coupled with a separation method like liquid chromatography (LC) or capillary electrophoresis (CE).

LC-MS/MS: This is a powerful tool for detecting and identifying metabolites in complex biological matrices. By comparing the mass spectra of the parent compound with those of potential metabolites, structural information can be obtained. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of metabolites.

Derivatization: For compounds that are difficult to analyze directly, chemical derivatization can be employed to improve their chromatographic and mass spectrometric properties. nih.govresearchgate.net

Potential Biotransformations

Based on the metabolism of similar compounds, potential biotransformations for this compound could include:

N-demethylation: Removal of the methyl group from the methylamino moiety.

Oxidative deamination: Removal of the amino group, potentially following N-demethylation.

Hydroxylation: Addition of a hydroxyl group to the alkyl chain.

Glucuronidation: Conjugation of a glucuronic acid molecule to the carboxylic acid or a hydroxylated metabolite.

Beta-oxidation: Shortening of the hexanoic acid chain, although the methyl group at position 5 might hinder this process.

Interactive Data Table: Potential Analytical Approaches for Metabolite Identification

| Analytical Technique | Purpose | Information Obtained |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation, detection, and structural elucidation of metabolites. | Retention time, parent ion mass, and fragment ion masses for metabolite identification. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement. | Elemental composition of metabolites. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation of charged and polar metabolites. | Orthogonal separation to LC for complex samples. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure determination. | Detailed structural information of purified metabolites. |

Future Directions and Emerging Research Avenues for R 5 Methyl 3 Methylamino Hexanoic Acid

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The synthesis of chiral molecules like (R)-5-Methyl-3-(methylamino)hexanoic acid in an enantiomerically pure form is a primary challenge in pharmaceutical chemistry. Chirality is a critical factor in the efficacy and safety of many drugs. nih.govnih.gov Future research will likely prioritize the development of more efficient, sustainable, and scalable stereoselective synthetic routes.

Key areas of focus will include:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers significant advantages, including high enantioselectivity and regioselectivity under mild reaction conditions. nih.govjocpr.comtaylorfrancis.com This approach avoids the use of harsh reagents and can lead to more environmentally friendly processes. jocpr.com Research into novel enzymes or the directed evolution of existing ones could yield highly specific biocatalysts for the synthesis of this compound and its precursors. nih.govtaylorfrancis.com

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for establishing stereocenters. acs.org Future work may involve the design of new chiral ligands for catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) to improve the efficiency and enantioselectivity of the synthesis of key chiral amine intermediates. acs.orgnih.gov

Organocatalysis: Chiral Brønsted acids and other small organic molecules have emerged as effective catalysts for the enantioselective synthesis of amines. miamioh.edu Further development of these catalysts could provide metal-free alternatives for the synthesis of this compound.

Chemo-enzymatic Synthesis: Combining the advantages of traditional chemical synthesis with the high selectivity of biocatalysis can create highly efficient synthetic pathways. core.ac.uk This hybrid approach could be instrumental in the industrial-scale production of this compound.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Research Directions |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govjocpr.comtaylorfrancis.com | Discovery of novel enzymes, directed evolution of existing enzymes. nih.govtaylorfrancis.com |

| Asymmetric Catalysis | High efficiency, broad substrate scope. acs.org | Development of new chiral ligands, exploration of novel metal catalysts. acs.orgnih.gov |

| Organocatalysis | Metal-free, readily available catalysts. miamioh.edu | Design of more effective and selective organocatalysts. |

| Chemo-enzymatic | Combines the benefits of chemical and enzymatic steps. core.ac.uk | Optimization of reaction sequences and catalyst compatibility. |

Applications in Chemical Biology Tool Development and Probe Design

This compound can serve as a scaffold for the development of chemical probes to investigate biological systems. Such tools are invaluable for identifying protein targets, elucidating metabolic pathways, and understanding disease mechanisms.

Future research in this area could involve:

Fluorinated Analogs: The introduction of fluorine atoms can significantly alter the properties of a molecule, including its metabolic stability and binding affinity. mdpi.com Synthesizing fluorinated derivatives of this compound could lead to the development of ¹⁹F NMR probes for in vivo imaging and mechanistic studies. mdpi.com

Tagged Derivatives: Attaching reporter tags (e.g., fluorescent dyes, biotin, or photoaffinity labels) to the molecule would enable its visualization and the identification of its binding partners within cells.

Peptidomimetics: Incorporating this unnatural amino acid into peptides can confer unique structural and functional properties, such as resistance to proteolytic degradation. nih.gov These modified peptides could be used as tools to study protein-protein interactions or as potential therapeutic agents.

Advanced Mechanistic Investigations at the Molecular Level for Biological Activity

While the biological activity of related compounds like Pregabalin (B1679071) (3-(aminomethyl)-5-methylhexanoic acid) is linked to its interaction with the α2δ subunit of voltage-gated calcium channels, the precise molecular mechanism of this compound is yet to be fully elucidated. nih.gov

Emerging research avenues to address this include:

Structural Biology: Determining the co-crystal structure of the compound bound to its biological target(s) through X-ray crystallography or cryo-electron microscopy would provide a detailed, atomic-level understanding of the interaction.

Computational Modeling: Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the binding event, predict binding affinities, and understand the conformational changes that occur upon binding.

Advanced Spectroscopy: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively measure the binding kinetics and thermodynamics of the interaction between the compound and its target protein(s).

Exploration of Structure-Function Relationships in Novel Biological Systems

Systematic modification of the chemical structure of this compound and evaluation of the biological activity of the resulting analogs is a powerful strategy for understanding its structure-function relationships (SFR).

Key research directions include:

Side-Chain Modifications: Altering the isobutyl group could impact the compound's lipophilicity and, consequently, its pharmacokinetic properties and binding affinity.

Backbone Modifications: Modifications to the hexanoic acid backbone, such as changing its length or introducing conformational constraints, could influence the compound's three-dimensional shape and its fit within a binding pocket. jst.go.jp

Stereochemical Investigations: Synthesizing and testing the other stereoisomers of 5-Methyl-3-(methylamino)hexanoic acid would clarify the importance of the (R)-configuration for its biological activity.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (R)-3-Amino-5-methyl-hexanoic acid |

| 3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) |

| (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile |

| (R)-3-(Carbamoylmethyl)-5-methylhexanoic Acid |

| (S)-3-Amino-5-methyl-hexanoic acid |

| 5-Methylhexanoic acid |

| (3S)-5-methyl-3-(methylamino)hexanoicacidhydrochloride |

Q & A

Q. What are the optimal synthetic routes for (R)-5-Methyl-3-(methylamino)hexanoic acid?

The synthesis typically involves asymmetric catalysis and multi-step organic reactions. For example, oxidation of intermediate nitro compounds (e.g., (S)-5-Methyl-3-(nitromethyl)hexanoic acid) using NaClO₂ in a buffered system, followed by purification via silica gel column chromatography (AcOEt/Hexane eluent) . Catalysts like diphenylprolinol silyl ether may enhance enantioselectivity in analogous syntheses .

Q. What analytical techniques are critical for assessing the purity and stereochemistry of this compound?

High-performance liquid chromatography (HPLC) with chiral columns is essential for enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) validate structural integrity, while infrared (IR) spectroscopy confirms functional groups (e.g., carboxylic acid at ~1700 cm⁻¹) . Compare spectral data with published benchmarks to resolve ambiguities .

Q. How should researchers handle stability issues during storage?

Store under inert atmospheres (argon/nitrogen) at low temperatures (-20°C) to prevent degradation. Use desiccants to mitigate hygroscopicity, as recommended for structurally similar carboxylic acids .

Advanced Research Questions

Q. How can microbial strains be engineered for the biosynthesis of this compound?

Metabolic engineering of acetogens like Clostridium sp. JS66 could be adapted. Overexpress thiolase to enhance carbon chain elongation and introduce heterologous genes for methylamino group incorporation. Mixotrophic fermentation (e.g., glucose + syngas) may boost yields . Trace elements like selenium and tungsten are critical for enzyme activity in C6 acid production .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

Cross-validate using orthogonal methods:

- Stereochemical conflicts : Compare optical rotation with enantiopure standards or re-run asymmetric syntheses with modified catalysts .

- Bioactivity variability : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity to targets like the apelin receptor (APJ), accounting for buffer/pH effects .

Q. How can metabolomics elucidate the compound’s role in biological systems?

Apply ¹³C-labeled hexanoic acid tracers (as in plant studies) to track metabolic flux in roots/leaves . LC-MS/MS-based untargeted metabolomics can identify >200 differentially regulated metabolites, linking pathways like jasmonic acid signaling or acetyl-CoA utilization to observed bioactivity .

Q. What methods improve low yields in asymmetric synthesis?

Optimize reaction conditions:

- Catalyst screening : Test chiral auxiliaries (e.g., Fmoc-protected amino acids) to enhance enantiomeric excess .

- Solvent systems : Replace t-BuOH/H₂O with ionic liquids to stabilize intermediates .

- Stepwise purification : Use preparative HPLC after column chromatography to isolate high-purity fractions .

Methodological Notes

- Synthetic Protocols : Prioritize protocols validated in peer-reviewed journals (e.g., Med Chem) over vendor-supplied data .

- Data Reproducibility : Document reaction parameters (e.g., pH, trace metals) rigorously, as minor variations significantly impact microbial biosynthesis .

- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with APJ receptor active sites, guided by CMF-019 agonist studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.